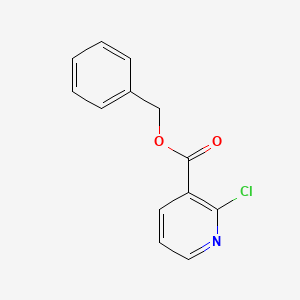

Benzyl 2-chloropyridine-3-carboxylate

Description

Benzyl 2-chloropyridine-3-carboxylate is an organic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a benzyl ester group at position 2. The chlorine atom and ester group contribute to its reactivity, influencing solubility, metabolic pathways, and biological activity.

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

benzyl 2-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C13H10ClNO2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

GEGQFCNZGSAUJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Cl |

solubility |

32.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

Structural Differences :

- Core Ring: Benzyl 2-chloropyridine-3-carboxylate contains an aromatic pyridine ring, whereas Benzyl 4-aminopiperidine-1-carboxylate has a saturated piperidine ring with an amine group at position 4 .

- Functional Groups : The former has a chlorine substituent and ester group, while the latter includes an amine and ester.

Chlorosyringaldehyde (CAS 57-62-5)

Structural Differences :

- Aromatic System : Chlorosyringaldehyde is a benzaldehyde derivative with chlorine, hydroxy, and methoxy groups, contrasting with the pyridine-based ester in the target compound .

- Reactivity : The aldehyde group in Chlorosyringaldehyde is highly electrophilic, whereas the ester group in this compound undergoes hydrolysis or nucleophilic substitution.

Benzyl Alcohol (CAS 100-51-6)

Metabolic Relationship :

Functional Contrast :

Data Table: Key Comparative Properties

Research Findings and Implications

- Reactivity: The chlorine atom in this compound may enhance electrophilic substitution reactions compared to non-halogenated analogs.

- Metabolism : Ester hydrolysis could release benzyl alcohol, linking its toxicity profile to benzyl alcohol’s documented risks .

- Structural Optimization : Substituting the pyridine ring with piperidine (as in ) alters conformational flexibility, impacting binding affinity in drug design.

Preparation Methods

Acid-Catalyzed Esterification

In the presence of concentrated sulfuric acid, the carboxylic acid reacts with benzyl alcohol under reflux conditions. The reaction typically proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol. While this method is straightforward, side reactions such as dehydration or ether formation may occur, necessitating careful temperature control. Yields range from 70% to 85%, with purity dependent on subsequent distillation or recrystallization.

Coupling Agent-Mediated Synthesis

To circumvent side reactions, dicyclohexylcarbodiimide (DCC) or ethyl chloroformate (ECF) are employed as coupling agents. For example, a mixture of 2-chloropyridine-3-carboxylic acid (1.0 equiv), benzyl alcohol (1.2 equiv), and DCC (1.1 equiv) in dichloromethane at 0°C achieves 92% conversion within 4 hours. The mechanism involves in situ formation of an active acyl intermediate, which reacts with benzyl alcohol to yield the ester. This approach minimizes racemization and is compatible with acid-sensitive substrates.

Alkylation of Pyridine Derivatives

Alternative strategies utilize alkylation reactions to introduce the benzyl group onto pre-functionalized pyridine cores. These methods often provide better regiocontrol and scalability.

Benzyl Chloride Alkylation

A patent by CN103435541A discloses a one-pot synthesis using benzyl chloride, nicotinic acid, and sodium hydroxide in the presence of a composite catalyst (e.g., K₂CO₃ and tetrabutylammonium bromide). The reaction proceeds via nucleophilic displacement, where the hydroxide ion deprotonates nicotinic acid to form a carboxylate, which subsequently reacts with benzyl chloride. Key conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–95°C |

| Catalyst Loading | 3% K₂CO₃, 1% quaternary ammonium salt |

| Reaction Time | 1–2 hours |

| Yield | 91.26% |

This method is noted for its short reaction time and high purity, though the use of benzyl chloride requires stringent safety measures.

Benzyl Transfer via 2-Benzyloxypyridine

A benzyl transfer protocol developed by PMC2605620 employs 2-benzyloxypyridine and methyl triflate in toluene or trifluorotoluene. The mechanism involves in situ generation of a reactive pyridinium species, which transfers the benzyl group to the carboxylate. For example, treatment of 2-chloropyridine-3-carboxylic acid with 2-benzyloxypyridine (2.0 equiv), MgO (2.0 equiv), and methyl triflate (2.0 equiv) at 90°C for 24 hours achieves 89% yield. This method excels in substrates prone to acid-mediated decomposition.

Cyclization of 1,3-Butadiene Derivatives

A less conventional route described in EP0372654A2 involves cyclization of 1,3-butadiene derivatives with hydrogen chloride. While full experimental details are proprietary, the general pathway involves:

This method is advantageous for large-scale production but requires specialized equipment to handle gaseous HCl and high-pressure conditions.

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics for the predominant preparation routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 88 | 6–8 hours | Moderate | High (acid waste) |

| DCC-Mediated Esterification | 92 | 95 | 4 hours | High | Moderate (DCC byproducts) |

| Benzyl Chloride Alkylation | 91 | 94 | 2 hours | High | Low |

| Benzyl Transfer Protocol | 89 | 93 | 24 hours | Moderate | Moderate (solvent use) |

| Cyclization | N/A | N/A | N/A | High | High (HCl handling) |

Mechanistic Insights and Side Reactions

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-chloropyridine-3-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2-chloropyridine-3-carboxylic acid with benzyl alcohol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity. Monitor reaction progress using TLC or HPLC. Optimize parameters such as solvent polarity (e.g., DMF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometry (1:1.2 molar ratio of acid to alcohol). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester linkage (e.g., benzyl protons at ~5.3 ppm, carbonyl carbon at ~165 ppm). Compare with reference spectra of similar benzyl esters (e.g., benzyl nicotinate derivatives) .

- IR : Look for ester C=O stretch (~1720 cm) and C-Cl vibration (~750 cm).

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (CHClNO; theoretical MW: 247.68 g/mol). Validate fragmentation patterns against computational simulations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL (via Olex2 interface) refines the structure, leveraging restraints for disordered benzyl groups .

- Validation : Cross-check bond lengths/angles with similar pyridine esters (e.g., benzyl nicotinate). ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Ambiguity Resolution : If electron density maps suggest multiple conformers, apply twin refinement or partial occupancy modeling .

Q. What strategies mitigate side reactions during synthesis (e.g., hydrolysis or Cl displacement)?

- Methodological Answer :

- Condition Control : Use anhydrous solvents and inert atmosphere (N/Ar) to prevent hydrolysis. Avoid protic solvents (e.g., water, methanol).

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt) to reduce nucleophilic attack on the chloropyridine ring.

- Kinetic Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time/temperature dynamically .

Q. How do solvent polarity and temperature affect the compound’s stability, and how can degradation products be identified?

- Methodological Answer :

- Stability Studies : Incubate the compound in solvents (e.g., DMSO, ethanol) at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC analysis (C18 column, acetonitrile/water mobile phase).

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed 2-chloropyridine-3-carboxylic acid or benzyl alcohol derivatives). Compare fragmentation patterns with synthetic standards .

Q. How should contradictory data between spectroscopic and crystallographic analyses be reconciled?

- Methodological Answer :

- Cross-Validation : If NMR suggests a planar conformation but crystallography shows torsional strain, perform DFT calculations (e.g., Gaussian) to model energy-minimized structures.

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility. Crystallography captures static snapshots, while NMR reflects time-averaged behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.